molecular formula C12H16O5 B8292496 3-(4-Hydroxy-3-methoxy-phenyl)-2-methoxy-propionic acid methyl ester

3-(4-Hydroxy-3-methoxy-phenyl)-2-methoxy-propionic acid methyl ester

Cat. No. B8292496
M. Wt: 240.25 g/mol
InChI Key: WFDAPIWUKUJZTF-UHFFFAOYSA-N
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Patent
US07192982B2

Procedure details

Trifluoroacetic anhydride (0.62 mL, 4.36 mmol) and triethylamine (0.62 mL, 4.36 mmol) were added to a solution of 3-(4-benzyloxy-3-methoxy-phenyl)-3-hydroxy-2-methoxy-propionic acid methyl ester (1.01 g, 2.91 mmol) in methylene chloride (30 mL) at 0° C. The resulting mixture was stirred for 4 hours at room temperature and was concentrated under vacuum. The residue was dissolved in ethyl acetate (30 mL), and 10% palladium on carbon (0.3 g) was added to the solution. The mixture was stirred under hydrogen pressure (4 atm) for 16 hours. The mixture was filtered through Celite and concentrated under vacuum. The residue was purified by silica gel column chromatography (silica gel, hexanes/ethyl acetate 7:3) to produce 3-(4-hydroxy-3-methoxy-phenyl)-2-methoxy-propionic acid methyl ester as an oil (598 mg, 86%). 1H-NMR (200.15 MHz, CDCl3): δ 6.80 (d, 1H, J=7.8), 6.7 (s, 1H), 6.62 (d, 1H, J=7.8), 3.96 (dd, 1H, J=7.8, 4.0), 3.80 (s, 3H), 3.68 (s, 3H), 3.30 (s, 3H), 3.09 (dd, 1H, J=14.2, 4.0), 2.91 (dd, 1H, J=14.2, 7.8).
Quantity
0.62 mL
Type
reactant
Reaction Step One
Quantity
0.62 mL
Type
reactant
Reaction Step One
Name
3-(4-benzyloxy-3-methoxy-phenyl)-3-hydroxy-2-methoxy-propionic acid methyl ester
Quantity
1.01 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
FC(F)(F)C(OC(=O)C(F)(F)F)=O.C(N(CC)CC)C.[CH3:21][O:22][C:23](=[O:45])[CH:24]([O:43][CH3:44])[CH:25]([C:27]1[CH:32]=[CH:31][C:30]([O:33]CC2C=CC=CC=2)=[C:29]([O:41][CH3:42])[CH:28]=1)O>C(Cl)Cl>[CH3:21][O:22][C:23](=[O:45])[CH:24]([O:43][CH3:44])[CH2:25][C:27]1[CH:32]=[CH:31][C:30]([OH:33])=[C:29]([O:41][CH3:42])[CH:28]=1

Inputs

Step One
Name
Quantity
0.62 mL
Type
reactant
Smiles
FC(C(=O)OC(C(F)(F)F)=O)(F)F
Name
Quantity
0.62 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
3-(4-benzyloxy-3-methoxy-phenyl)-3-hydroxy-2-methoxy-propionic acid methyl ester
Quantity
1.01 g
Type
reactant
Smiles
COC(C(C(O)C1=CC(=C(C=C1)OCC1=CC=CC=C1)OC)OC)=O
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred for 4 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
was concentrated under vacuum
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in ethyl acetate (30 mL)
ADDITION
Type
ADDITION
Details
10% palladium on carbon (0.3 g) was added to the solution
STIRRING
Type
STIRRING
Details
The mixture was stirred under hydrogen pressure (4 atm) for 16 hours
Duration
16 h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through Celite
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (silica gel, hexanes/ethyl acetate 7:3)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
COC(C(CC1=CC(=C(C=C1)O)OC)OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 598 mg
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 85.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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